N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(4-(methylthio)phenyl)propanamide
Description
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(4-(methylthio)phenyl)propanamide is a bicyclic tertiary amine derivative with a methylsulfonyl substituent on the nitrogen atom of the azabicyclo[3.2.1]octane core. The compound features a propanamide linker connected to a 4-(methylthio)phenyl group, which introduces both lipophilic and electron-rich properties. Structural analogs of this compound are often explored for their central nervous system (CNS) activity, such as receptor antagonism or enzyme modulation .
Properties
IUPAC Name |
3-(4-methylsulfanylphenyl)-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S2/c1-24-17-8-3-13(4-9-17)5-10-18(21)19-14-11-15-6-7-16(12-14)20(15)25(2,22)23/h3-4,8-9,14-16H,5-7,10-12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHPYNFZEJLYQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)NC2CC3CCC(C2)N3S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(4-(methylthio)phenyl)propanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article presents an overview of its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant data tables and case studies.
Compound Overview
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C₁₃H₁₉N₃O₃S
- Molecular Weight: Approximately 287.36 g/mol
- Functional Groups: The compound features a bicyclic structure with a sulfonamide and an amide functional group, which are critical for its biological activity.
Pharmacological Potential
Research indicates that this compound exhibits significant pharmacological properties, particularly in the following areas:
-
Neuropharmacology:
- The structural framework of the compound suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Modifications to the bicyclic framework can enhance or diminish these interactions, making it a candidate for further study in neuropharmacological applications.
-
Anti-inflammatory Activity:
- Preliminary studies suggest that this compound may possess anti-inflammatory properties. Its sulfonamide group is known to influence inflammatory pathways, potentially making it useful in treating inflammatory diseases.
-
Anticancer Properties:
- Some derivatives of azabicyclic compounds have shown promise in cancer therapy due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. The specific mechanisms of action for this compound remain under investigation but are thought to involve modulation of cell signaling pathways related to proliferation and survival.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Modification Type | Effect on Activity | Example |
|---|---|---|
| Sulfonamide Group | Enhances anti-inflammatory effects | N-substituted sulfonamides |
| Bicyclic Framework | Alters receptor binding affinity | Variants with different ring substitutions |
| Amide Group | Influences solubility and bioavailability | Different alkyl chains |
Synthesis Methods
The synthesis of this compound can be achieved through several methodologies, emphasizing the importance of regioselectivity and stereochemistry:
- Bicyclic Framework Construction:
- Utilizes cyclization reactions involving appropriate precursors to form the azabicyclic structure.
- Functional Group Introduction:
- Employs sulfonation and amidation reactions to introduce the methylsulfonyl and propanamide groups, respectively.
Case Studies
Study 1: Neuropharmacological Evaluation
In a study evaluating the neuropharmacological effects of related compounds, researchers found that modifications to the bicyclic structure significantly influenced binding affinities at dopamine receptors, suggesting potential for developing new treatments for disorders such as schizophrenia .
Study 2: Anti-inflammatory Mechanism Investigation
Another research effort focused on the anti-inflammatory properties of sulfonamide derivatives, demonstrating that certain compounds could effectively reduce pro-inflammatory cytokine levels in vitro, highlighting the therapeutic potential of compounds like this compound in managing chronic inflammatory conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs, focusing on molecular features, substituents, and inferred pharmacological implications:
Key Observations:
Substituent Effects on Bioactivity: The methylsulfonyl group in the target compound increases polarity compared to the aminobenzyl group in ’s analog, which may reduce CNS off-target effects but limit blood-brain barrier permeability . The methylthio substituent in the target compound contrasts with trifluoromethyl () or pentylphenyl () groups, suggesting divergent interactions with hydrophobic receptor pockets .
Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to ’s 3β-aminotropane derivatives, involving amidation of the azabicyclo[3.2.1]octane core . In contrast, ’s trifluoromethylphenyl carboxamide requires specialized sulfonylation steps .
Research Findings and Implications
- Receptor Binding : The methylsulfonyl group may enhance affinity for sigma receptors, as seen in related tropane derivatives, while the methylthio group could modulate dopamine transporter interactions .
- Metabolic Stability : Compared to the morpholinyl analog (), the target compound’s sulfonyl group may reduce CYP450-mediated metabolism, extending half-life .
- Toxicity Profile : The absence of bromine or chlorine substituents (cf. ’s bromobenzoyl piperidine) suggests a lower risk of halogen-related toxicity .
Q & A
Q. What are the key synthetic methodologies for preparing this compound, and how do reaction conditions influence stereochemical outcomes?
The synthesis involves constructing the 8-azabicyclo[3.2.1]octane core, followed by sulfonylation at the 8-position and coupling of the 3-(4-(methylthio)phenyl)propanamide moiety. Critical steps include:
- Regioselective sulfonylation : Use of methylsulfonyl chloride under anhydrous conditions to avoid competing N-oxidation .
- Amide coupling : Employing carbodiimide-based reagents (e.g., EDC/HOBt) for high yields, with strict pH control (6.5–7.5) to minimize racemization .
- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >98% purity . Steric hindrance from the bicyclic framework necessitates low-temperature reactions (–20°C) to preserve stereochemical integrity .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- NMR spectroscopy : ¹H/¹³C NMR confirms the bicyclic framework and substituent positions. The methylsulfonyl group exhibits a distinct singlet at ~3.2 ppm (¹H) and 40–42 ppm (¹³C) .
- X-ray crystallography : Resolves absolute stereochemistry, particularly for the azabicyclo[3.2.1]octane core, which adopts a chair-like conformation .
- Mass spectrometry (HRMS) : Validates molecular formula (C₁₉H₂₆N₂O₃S₂) with <2 ppm error .
Q. What are the key functional groups influencing solubility and reactivity?
- Methylsulfonyl group : Enhances water solubility (logP ~1.2) but reduces membrane permeability. Reactivity limited due to strong electron-withdrawing effects .
- Methylthio-phenyl moiety : Participates in π-π stacking with hydrophobic protein pockets. Susceptible to oxidative metabolism (e.g., S-methyl to sulfoxide conversion) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in IC₅₀ values (e.g., 50 nM vs. 1.2 µM for kinase inhibition) may arise from:
- Assay conditions : Variations in ATP concentration (1 mM vs. 10 µM) or buffer ionic strength .
- Metabolic instability : Use of liver microsomes or S9 fractions to identify oxidative metabolites that alter activity .
- Enantiomeric purity : Chiral HPLC (Chiralpak AD-H column) separates stereoisomers with divergent potencies .
Q. What experimental strategies optimize pharmacological target engagement?
- Molecular docking : The azabicyclo core aligns with tropane alkaloid-binding sites (e.g., serotonin transporters). Methylthio-phenyl mimics tyrosine residues in kinase active sites .
- Site-directed mutagenesis : Replace Cys residues in target proteins to assess covalent binding via the methylthio group .
- SPR (Surface Plasmon Resonance) : Measures binding kinetics (ka/kd) to distinguish allosteric vs. competitive inhibition .
Q. How do stereochemical variations impact in vivo efficacy and toxicity?
- Enantiomer-specific effects : The (3R,8S)-isomer shows 10-fold higher CNS penetration than (3S,8R) in rodent models, attributed to P-glycoprotein efflux differences .
- Toxic metabolite profiling : LC-MS/MS identifies sulfoxide derivatives linked to hepatotoxicity in CYP3A4-expressing models .
Q. What are the challenges in designing stability studies for this compound?
- Light sensitivity : The methylthio group degrades under UV light (λ = 254 nm), requiring amber glassware and inert atmosphere storage .
- pH-dependent hydrolysis : The propanamide bond cleaves at pH < 2 (simulated gastric fluid), necessitating enteric coating for oral delivery .
Q. How can researchers validate off-target effects in complex biological systems?
- Chemoproteomics : Use photoaffinity probes (e.g., diazirine-tagged analogs) to capture interacting proteins in live cells .
- Transcriptomics : RNA-seq identifies downstream pathways (e.g., MAPK/ERK) perturbed at sub-IC₅₀ concentrations .
Methodological Recommendations
- Stereochemical analysis : Combine NOESY NMR (nuclear Overhauser effects) with quantum mechanical calculations (DFT) to predict dominant conformers .
- Metabolic profiling : Use human hepatocyte co-cultures to mirror in vivo clearance rates and identify cytochrome P450 liabilities .
- Data reproducibility : Adopt standardized assay protocols (e.g., NIH LINCS guidelines) for cross-study comparisons .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
